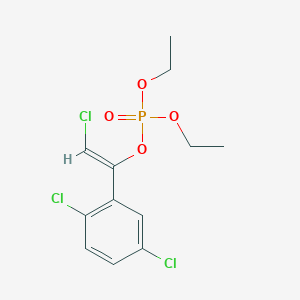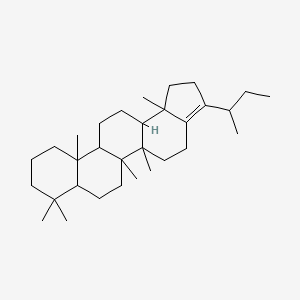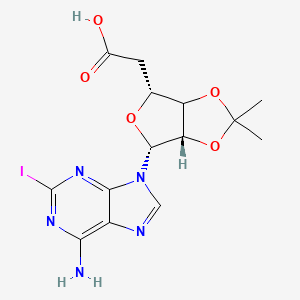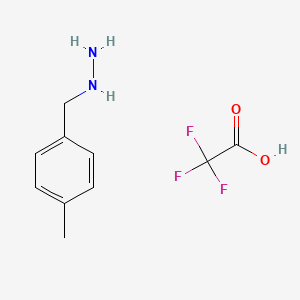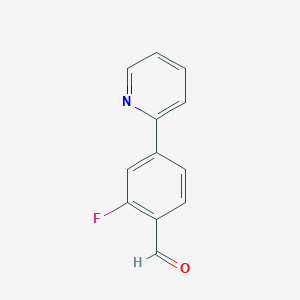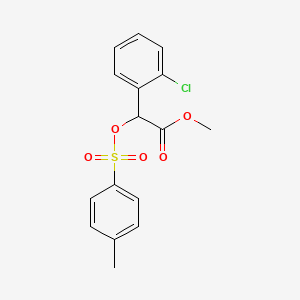![molecular formula C18H18Cl2 B12284011 1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
1,1'-Cyclohexylidenebis[4-chlorobenzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Cyclohexylidenebis[4-chlorobenzene] is a chemical compound with the molecular formula C18H18Cl2 . It is characterized by the presence of a cyclohexylidene group bridging two chlorobenzene rings.
Vorbereitungsmethoden
The synthesis of 1,1’-Cyclohexylidenebis[4-chlorobenzene] typically involves the reaction of cyclohexanone with 4-chlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclohexanone is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1’-Cyclohexylidenebis[4-chlorobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzene rings can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups that activate the ring towards nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The cyclohexylidene group can undergo addition reactions with various reagents, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen peroxide (H2O2) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Cyclohexylidenebis[4-chlorobenzene] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,1’-Cyclohexylidenebis[4-chlorobenzene] exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1,1’-Cyclohexylidenebis[4-chlorobenzene] can be compared with other similar compounds such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring.
1,4-Dichlorobenzene: Contains two chlorine atoms on a single benzene ring.
1,1’-Cyclohexylidenebis[4-aminobenzene]: Similar structure but with amino groups instead of chlorine.
The uniqueness of 1,1’-Cyclohexylidenebis[4-chlorobenzene] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C18H18Cl2 |
|---|---|
Molekulargewicht |
305.2 g/mol |
IUPAC-Name |
1-chloro-4-[1-(4-chlorophenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2 |
InChI-Schlüssel |
GWIPAXDGLFSLJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


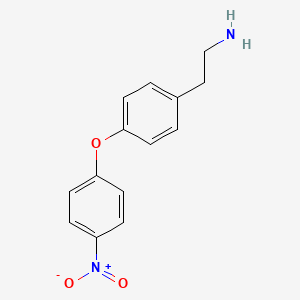
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

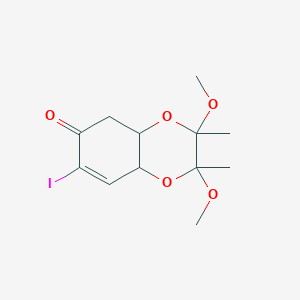
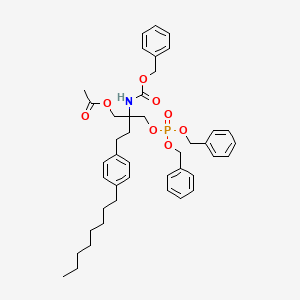
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
